
N-(6-methoxypyridazin-3-yl)-4-(1-thiophen-3-ylethyl)piperazine-1-carboxamide
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Overview
Description
N-(6-methoxypyridazin-3-yl)-4-(1-thiophen-3-ylethyl)piperazine-1-carboxamide is a complex organic compound that features a pyridazine ring substituted with a methoxy group, a thiophene ring, and a piperazine ring with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxypyridazin-3-yl)-4-(1-thiophen-3-ylethyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route might include:
Formation of the Pyridazine Ring: Starting from a suitable precursor, such as a dihydropyridazine, the methoxy group can be introduced via electrophilic substitution.
Introduction of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihaloalkane.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the piperazine derivative with an isocyanate or a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxypyridazin-3-yl)-4-(1-thiophen-3-ylethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst can be employed.
Substitution: Halogenating agents or nucleophiles like alkyl halides or amines can be used under appropriate conditions.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
N-(6-methoxypyridazin-3-yl)-4-(1-thiophen-3-ylethyl)piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-methoxypyridazin-3-yl)-4-(1-thiophen-3-ylethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(6-methoxypyridazin-3-yl)-4-(1-thiophen-2-ylethyl)piperazine-1-carboxamide: Similar structure but with a different position of the thiophene ring.
N-(6-methoxypyridazin-3-yl)-4-(1-furanyl-3-ylethyl)piperazine-1-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-(6-methoxypyridazin-3-yl)-4-(1-thiophen-3-ylethyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(6-methoxypyridazin-3-yl)-4-(1-thiophen-3-ylethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-12(13-5-10-24-11-13)20-6-8-21(9-7-20)16(22)17-14-3-4-15(23-2)19-18-14/h3-5,10-12H,6-9H2,1-2H3,(H,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJQBYTZQZPLGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC=C1)N2CCN(CC2)C(=O)NC3=NN=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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